Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
CAS No.: 3382-62-5
Cat. No.: VC2319840
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
* For research use only. Not for human or veterinary use.
![Phenol, 2-[[(4-fluorophenyl)imino]methyl]- - 3382-62-5](/images/structure/VC2319840.png)
Specification
CAS No. | 3382-62-5 |
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Molecular Formula | C13H10FNO |
Molecular Weight | 215.22 g/mol |
IUPAC Name | 2-[(4-fluorophenyl)iminomethyl]phenol |
Standard InChI | InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H |
Standard InChI Key | COFLOZFCNFCJFM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O |
Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O |
Introduction
Chemical Structure and Physical Properties
Molecular Identity
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has the molecular formula C₁₃H₁₀FNO and a molecular weight of 215.22 g/mol. The structure consists of a 2-hydroxyphenyl group connected to a 4-fluorophenyl moiety through an imine bond. This arrangement creates a molecule with multiple functional sites, including the phenolic hydroxyl group, the imine linkage, and the fluorine substituent.
The compound can be represented by the following chemical identifiers:
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InChI: InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
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Canonical SMILES: C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O
Physical Characteristics
The compound typically appears as a yellow solid with a characteristic melting point range. It demonstrates good solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF), while showing limited solubility in water. The standard purity of research-grade material is approximately 95%.
From a safety perspective, the compound is classified as an irritant according to GHS hazard classification standards, with a GHS signal word of "Warning". Appropriate safety precautions should be observed when handling this material in laboratory settings.
Synthesis and Characterization
Synthetic Routes
The primary method for synthesizing Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is through a Schiff base condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-fluoroaniline. This reaction typically proceeds in polar protic solvents such as ethanol or methanol, often at room temperature or under reflux conditions.
The synthetic process generally follows these steps:
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Dissolution of equimolar amounts of salicylaldehyde and 4-fluoroaniline in the chosen solvent
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Addition of a catalytic amount of acid (commonly glacial acetic acid)
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Stirring at room temperature or refluxing for 2-4 hours
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Monitoring reaction progress using thin-layer chromatography (TLC)
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Cooling, filtration, and washing of the resulting precipitate
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Recrystallization from an appropriate solvent to achieve desired purity
Chemical Reactivity
Hydrolysis Reactions
The imine bond (C=N) in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is susceptible to hydrolysis under both acidic and basic conditions, reverting to its precursor components:
Condition | Products | Typical Yield |
---|---|---|
HCl (1M), 60°C | 4-Fluoroaniline + Salicylaldehyde | ~85% |
NaOH (1M), Room Temperature | Deprotonated amine + Aldehyde derivatives | ~78% |
This reversible nature of the imine formation makes the compound useful in dynamic combinatorial chemistry applications.
Oxidation and Reduction
The compound undergoes various redox transformations depending on the reagents employed:
Oxidation:
The phenolic hydroxyl group can be oxidized to form quinone derivatives when treated with strong oxidizing agents such as potassium permanganate in acidic media.
Reduction:
The C=N bond readily undergoes reduction with reagents like sodium borohydride (NaBH4) to form the corresponding secondary amine derivative, which may exhibit different biological properties compared to the parent imine.
Transformation | Reagent | Product | Application |
---|---|---|---|
Oxidation | KMnO₄ (acidic) | Quinone derivative | Synthetic intermediate |
Reduction | NaBH₄ | Secondary amine | Bioactive compound synthesis |
Nucleophilic Substitution
The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions:
Nucleophile | Conditions | Resulting Derivative |
---|---|---|
NH₃ | High pressure, 120°C | 4-Aminophenyl derivative |
OH⁻ | Aqueous NaOH, reflux | Hydroxyphenyl derivative |
These substitution reactions provide routes to new derivatives with potentially enhanced biological activities.
Biological Activity
Antimicrobial Properties
Research has demonstrated that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- possesses significant antimicrobial activity against various bacterial strains. The compound shows efficacy against both Gram-positive and Gram-negative bacteria with promising minimum inhibitory concentration (MIC) values:
Bacterial Strain | MIC (μg/mL) |
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Staphylococcus aureus | < 10 |
Escherichia coli | < 20 |
Pseudomonas aeruginosa | < 30 |
The antimicrobial action is thought to involve multiple mechanisms, including:
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Disruption of bacterial cell membranes
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Inhibition of essential metabolic enzymes
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Interference with bacterial protein synthesis
Antioxidant Activity
The compound demonstrates notable antioxidant properties attributed primarily to the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. Comparative studies have indicated that it outperforms some common antioxidants such as ascorbic acid in certain assay systems.
The antioxidant mechanism likely involves:
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Hydrogen atom transfer from the phenolic OH group to free radicals
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Formation of a relatively stable phenoxyl radical
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Subsequent radical termination reactions
These properties suggest potential applications in preventing oxidative stress-related damage in biological systems.
Metal Coordination Chemistry
Complex Formation with Metal Ions
One of the notable properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is its ability to act as a chelating ligand for various metal ions. The compound possesses multiple coordination sites:
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The phenolic oxygen (after deprotonation)
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The imine nitrogen
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Potentially the fluorine atom
Of particular interest is its ability to form complexes with Europium (III) ions (Eu³⁺). These complexes are further enhanced by the involvement of ancillary ligands.
Luminescent Properties
The Eu³⁺ complexes formed with Phenol, 2-[[(4-fluorophenyl)imino]methyl]- demonstrate interesting luminescent properties, characterized by bright red emission resulting from the ⁵D₀ → ⁷F₂ transition in the Eu³⁺ ion. This luminescence could be exploited in:
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Fluorescent probes for biological imaging
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Sensors for specific analytes
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Optoelectronic materials
The energy transfer pathways within these complexes represent an active area of research with implications for developing novel luminescent materials.
Structure-Activity Relationships
Key Structural Features
The biological and coordination properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are directly related to its structural features:
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Phenolic Hydroxyl Group: Critical for antioxidant activity, metal coordination, and intramolecular hydrogen bonding
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Imine (C=N) Bond: Essential for antimicrobial activity and serves as a coordination site for metals
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Fluorine Substituent: Enhances lipophilicity, metabolic stability, and potentially contributes to biological activity through electronic effects
Comparative Analysis with Related Compounds
Research on related Schiff bases, such as those with chlorine substituents instead of fluorine (e.g., (E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol), provides insight into how structural modifications affect properties . These structure-activity relationships guide the rational design of new derivatives with potentially enhanced properties.
Applications in Research and Development
Materials Science
The thermal stability properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its metal complexes make them candidates for various materials science applications. Thermogravimetric analysis of similar compounds indicates decomposition temperatures above 200°C, suggesting suitability for high-temperature applications.
In polymer chemistry, the compound and its derivatives can be incorporated into polymer matrices to create materials with specific properties:
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Enhanced thermal stability
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Improved mechanical strength
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Novel optical characteristics
Analytical Chemistry
The compound's ability to form complexes with specific metal ions suggests applications in analytical chemistry:
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Selective chelating agent for metal ion detection
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Component in colorimetric or fluorometric sensors
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Extraction agent for metal ion separation
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